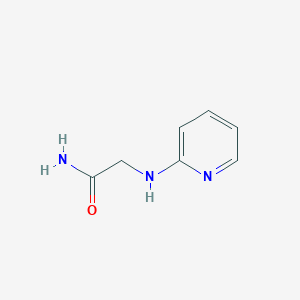

2-(Pyridin-2-ylamino)acetamide

Description

Significance of the Pyridin-2-ylamino Moiety in Contemporary Chemical Synthesis

The pyridin-2-ylamino moiety is a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. rsc.org Its presence in a molecule can enhance several key pharmacological parameters. For instance, the pyridine (B92270) ring is known to improve the metabolic stability, permeability, potency, and protein-binding of drug candidates. dovepress.com

The nitrogen atom in the pyridine ring can form hydrogen bonds, a crucial interaction for the binding of drugs to their biological targets. nih.gov This feature, combined with its relatively small size and stability, makes the pyridine scaffold a versatile component in drug design. dovepress.comnih.gov The inclusion of a pyridine motif has led to significant improvements in the biological activity of various compounds. For example, the replacement of a phenyl ring with a pyridine ring in a series of Cdc7 kinase inhibitors resulted in a more than 500-fold increase in potency. nih.gov

The pyridine nucleus is a fundamental component in over 7,000 existing drug molecules and is found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development. rsc.orgnih.gov

Overview of Amide and Acetamide (B32628) Functionalities within Biologically Relevant Molecules

The amide functional group, and specifically the acetamide group, plays a critical role in the structure and function of many biologically active molecules. Amide bonds are fundamental to the structure of proteins and are present in a wide array of pharmaceuticals.

The acetamide group (CH₃CONH₂) is the simplest amide derived from acetic acid. patsnap.com Its ability to form hydrogen bonds influences its solubility and interactions with other molecules, making it a point of interest in biochemical research. patsnap.com Acetamide derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. patsnap.comnih.gov

The acetamide moiety is a common feature in many commercially available drugs and is often incorporated into drug design to modulate pharmacokinetic properties. archivepp.comglobalresearchonline.net For example, the well-known analgesic and antipyretic agent, paracetamol, contains an acetamide group. nih.gov

Structural Commonalities with Known Pyridine-Based Chemical Entities

2-(Pyridin-2-ylamino)acetamide shares structural similarities with a broad range of pyridine-based compounds that have established biological activities. These include various drugs and natural products.

Table 1: Examples of Bioactive Pyridine-Containing Compounds

| Compound Name | Therapeutic Use |

| Isoniazid | Antitubercular |

| Abiraterone | Anticancer |

| Omeprazole | Antiulcer |

| Amlodipine | Calcium channel blocker |

| Imatinib (B729) | Kinase inhibitor |

This table showcases a selection of well-known drugs that feature a pyridine ring, illustrating the broad therapeutic applicability of this scaffold. nih.gov

The pyridine ring itself is a structural component of essential natural molecules like nicotine, niacin (vitamin B3), and pyridoxine (B80251) (vitamin B6). nih.gov The structural relationship of this compound to these and other bioactive pyridine derivatives provides a rationale for investigating its own potential biological activities.

Emerging Research Trajectories for this compound Analogues

Research into analogues of this compound is an active area of investigation. Scientists are exploring how modifications to the core structure can lead to new compounds with enhanced or novel properties.

One research direction involves the synthesis of new derivatives by reacting this compound with other chemical entities to create more complex molecules. For example, new pyrimidine (B1678525) and pyridine amide and carbamate (B1207046) derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors. nih.gov Other studies have focused on creating hybrid molecules that combine the this compound scaffold with other pharmacologically active groups. acs.org

Researchers are also investigating the synthesis of related compounds where the acetamide side chain is modified. For instance, the synthesis of 2-cyano-N-(pyridin-2-yl)acetamide has been explored as a versatile building block for creating a variety of heterocyclic systems with potential biological activities. scispace.com The antimicrobial potential of benzothiazole (B30560) derivatives containing an acetamide linkage has also been a recent focus. nih.gov

These emerging research trajectories highlight the potential of this compound and its analogues as a source of new chemical entities with diverse applications.

Structure

3D Structure

Properties

CAS No. |

102000-66-8 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2-(pyridin-2-ylamino)acetamide |

InChI |

InChI=1S/C7H9N3O/c8-6(11)5-10-7-3-1-2-4-9-7/h1-4H,5H2,(H2,8,11)(H,9,10) |

InChI Key |

OSLVNEQHINWEIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes and Derivatization Strategies for 2-(Pyridin-2-ylamino)acetamide Derivatives

The core structure of this compound serves as a foundational element for the synthesis of more complex molecules. The strategic derivatization of this core is achieved through a series of well-established chemical reactions.

The precursor to many this compound derivatives is ethyl 2-(pyridin-2-ylamino)acetate. This starting material is synthesized through the reaction of 2-aminopyridine (B139424) with ethyl chloroacetate. rdd.edu.iqresearchgate.net The formation of this ester is a critical first step, confirmed by techniques such as IR spectroscopy, which shows the characteristic carbonyl group (C=O) of the ester at approximately 1741 cm⁻¹. rdd.edu.iq

The conversion of the ethyl ester to a hydrazide is a key transformation that introduces a reactive hydrazide moiety. This is achieved by reacting ethyl 2-(pyridin-2-ylamino)acetate with hydrazine (B178648) hydrate. rdd.edu.iqresearchgate.netmdpi.comnih.gov The reaction mixture is typically refluxed in ethanol (B145695) for several hours to yield 2-(pyridin-2-ylamino)acetohydrazide. rdd.edu.iq

| Starting Material | Reagent | Product | Reaction Condition |

| Ethyl 2-(pyridin-2-ylamino)acetate | Hydrazine Hydrate | 2-(Pyridin-2-ylamino)acetohydrazide | Reflux in ethanol |

The hydrazide group in 2-(pyridin-2-ylamino)acetohydrazide is a versatile functional group that allows for a variety of subsequent chemical transformations. One common reaction involves the condensation with different substituted aromatic aldehydes in the presence of an acid catalyst, such as glacial acetic acid, to form various substituted arylidine derivatives. rdd.edu.iqresearchgate.net These arylidine intermediates are crucial for the construction of more complex heterocyclic systems. rdd.edu.iq

The arylidine derivatives synthesized from 2-(pyridin-2-ylamino)acetohydrazide can be further reacted to incorporate the core acetamide (B32628) structure into multi-ring systems. For instance, treatment of these arylidine derivatives with chloroacetyl chloride and triethylamine (B128534) in a suitable solvent like dioxane leads to the formation of azetidine (B1206935) derivatives. rdd.edu.iqresearchgate.net This cyclization reaction creates a four-membered azetidine ring fused to the acetamide nitrogen, thus forming a multi-ring heterocyclic system.

| Intermediate | Reagents | Product |

| Arylidine derivatives of 2-(pyridin-2-ylamino)acetohydrazide | Chloroacetyl chloride, Triethylamine | Azetidine derivatives |

Synthesis of Closely Related Pyridin-2-ylamino-Substituted Heterocycles

The pyridin-2-ylamino moiety is a key pharmacophore in a range of biologically active heterocyclic compounds. Synthetic strategies have been developed to incorporate this fragment into various fused ring systems.

The synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones is of significant interest due to the therapeutic potential of this class of compounds. google.com Various methods have been developed for the preparation of these substituted pyrido[2,3-d]pyrimidin-7-ones. google.comunifiedpatents.com These synthetic routes are crucial for accessing compounds that are potent inhibitors of cyclin-dependent kinases. google.com Palbociclib, a notable example, contains this core structure and is synthesized through multi-step procedures. nih.gov The general synthetic approaches often involve the construction of the pyridopyrimidine core from either a preformed pyrimidine (B1678525) or a pyridine (B92270) ring. nih.gov

| Compound Class | Synthetic Precursors | Key Reaction Type |

| 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones | Substituted pyrimidines or pyridines | Cyclocondensation |

Application of Palladium-Catalyzed Reactions in the Synthesis of Pyridin-2-ylamino-Containing Structures

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This methodology is especially pertinent to the synthesis of pyridin-2-ylamino-containing structures, offering a versatile and efficient route to these valuable scaffolds. The reaction facilitates the coupling of an amine with an aryl halide, a process that has been extensively developed and refined since its initial reports. wikipedia.org

The synthesis of compounds featuring the pyridin-2-ylamino moiety often employs a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand and a base. These components work in concert to facilitate the catalytic cycle, which typically involves oxidative addition, ligand exchange, and reductive elimination. The choice of catalyst, ligand, and reaction conditions can be tailored to accommodate a wide array of substrates, including those with various functional groups.

A general and effective approach for the synthesis of N-aryl-2-aminopyridine derivatives involves the coupling of a 2-halopyridine with a primary amine. For the specific synthesis of this compound, this would involve the reaction of a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with 2-aminoacetamide (glycinamide).

Detailed research findings have demonstrated the efficacy of specific palladium-based catalytic systems for analogous transformations. For instance, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using a dichlorobis(triphenylphosphine)palladium(II) catalyst in combination with the Xantphos ligand and sodium tert-butoxide as the base. nih.govnih.gov These conditions, involving refluxing in toluene (B28343) under an inert atmosphere, have proven effective in achieving moderate to good yields for the desired C-N coupling. nih.govnih.gov

The general reaction scheme for the palladium-catalyzed synthesis of this compound can be depicted as follows:

Figure 1. General reaction scheme for the palladium-catalyzed synthesis of this compound from a 2-halopyridine and 2-aminoacetamide.

The selection of the phosphine ligand is critical to the success of the Buchwald-Hartwig amination. Bidentate phosphine ligands, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), have been shown to be particularly effective in promoting the reductive elimination step and preventing the formation of undesired side products. wikipedia.org The steric and electronic properties of the ligand play a crucial role in stabilizing the palladium intermediates and facilitating the key steps of the catalytic cycle.

The following interactive data table summarizes representative findings for palladium-catalyzed amination reactions that are analogous to the synthesis of this compound, providing insights into the typical reaction conditions and achievable yields.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful analytical tool for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. In the characterization of 2-(Pyridin-2-ylamino)acetamide derivatives, FT-IR spectra reveal key vibrational frequencies that confirm the presence of the amide and pyridine (B92270) moieties.

For instance, the FT-IR spectrum of the derivative 2-chloro-N-(pyridin-2-yl)acetamide displays a prominent N-H stretching band at 3251 cm⁻¹. The spectrum also shows absorptions corresponding to aromatic C-H stretching at 3078 cm⁻¹, and asymmetric and symmetric stretching of the CH₂ group at 2947 cm⁻¹ and 2870 cm⁻¹, respectively. A strong absorption at 1681 cm⁻¹ is indicative of the amide C=O group (amide I band). Furthermore, the C=N stretching of the pyridine ring is observed at 1581 cm⁻¹, with the N-H bending (amide II band) appearing at 1543 cm⁻¹ and aromatic C=C stretching vibrations at 1462 and 1438 cm⁻¹.

Similarly, the derivative N-(Phenylsulfonyl)-2-(pyridin-4-ylamino) acetamide (B32628) exhibits characteristic IR absorption bands at 3400 cm⁻¹ and 3310 cm⁻¹ for the two N-H groups. ekb.eg The amide carbonyl (C=O) stretching is found at 1633 cm⁻¹, and the S=O group of the sulfonyl moiety shows a band at 1289 cm⁻¹. ekb.eg

Table 1: Selected FT-IR Data for this compound Derivatives

| Functional Group | 2-chloro-N-(pyridin-2-yl)acetamide (cm⁻¹) | N-(Phenylsulfonyl)-2-(pyridin-4-ylamino) acetamide (cm⁻¹) ekb.eg |

|---|---|---|

| N-H Stretch | 3251 | 3400, 3310 |

| Aromatic C-H Stretch | 3078 | - |

| Aliphatic C-H Stretch | 2947, 2870 | - |

| C=O Stretch (Amide) | 1681 | 1633 |

| C=N Stretch | 1581 | - |

| N-H Bend | 1543 | - |

| C=C Stretch | 1462, 1438 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H-NMR and ¹³C-NMR are critical for assigning the specific structure of this compound derivatives by mapping the chemical environment of each proton and carbon atom.

¹H-NMR spectroscopy elucidates the number, connectivity, and electronic environment of protons in a molecule. In the analysis of N-(Phenylsulfonyl)-2-(pyridin-4-ylamino) acetamide , the ¹H-NMR spectrum, recorded in DMSO-d₆, shows a singlet at δ 3.31 ppm corresponding to the two protons of the methylene (B1212753) (CH₂) group. ekb.eg A singlet at δ 5.01 ppm, which is exchangeable with D₂O, is assigned to the sulfonamide N-H proton. ekb.eg The protons of the pyridyl group appear as doublets at δ 7.01 ppm and δ 8.60 ppm. ekb.eg The aromatic protons of the phenylsulfonyl group are observed as doublets at δ 7.68 ppm and δ 7.70 ppm. ekb.eg A downfield singlet at δ 12.01 ppm, also D₂O exchangeable, corresponds to the amide N-H proton. ekb.eg

Table 2: ¹H-NMR Data for N-(Phenylsulfonyl)-2-(pyridin-4-ylamino) acetamide in DMSO-d₆ ekb.eg

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.31 | s | 2H | -CH₂- |

| 5.01 | s | 1H | -SO₂-NH - |

| 7.01 | d | 2H | Pyridyl-H |

| 7.68 | d | 2H | Aromatic-H |

| 7.70 | d | 2H | Aromatic-H |

| 8.60 | d | 2H | Pyridyl-H |

¹³C-NMR spectroscopy provides insight into the carbon skeleton of a molecule. For the derivative 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide , the ¹³C-NMR spectrum in DMSO-d₆ reveals a signal for the methylene (CH₂) carbon at δ 28.3 ppm. ekb.eg The aromatic carbons of the chlorophenyl group appear at δ 128.2 ppm and δ 137.5 ppm, with the carbon attached to the sulfonyl group at δ 137.8 ppm. ekb.eg The carbonyl carbon (C=O) of the amide group resonates significantly downfield at δ 172.3 ppm due to the deshielding effect of the adjacent oxygen and nitrogen atoms. ekb.eg

Table 3: ¹³C-NMR Data for 2-Bromo-N-((4-chlorophenyl)sulfonyl)acetamide in DMSO-d₆ ekb.eg

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 28.3 | -CH₂- |

| 128.2 | Aromatic CH |

| 137.5 | Aromatic CH |

| 137.8 | Aromatic C-S |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The analysis of N-(Phenylsulfonyl)-2-(pyridin-4-ylamino) acetamide by mass spectrometry shows a molecular ion peak (M⁺) at an m/z of 291, which corresponds to its calculated molecular weight. ekb.eg The fragmentation pattern includes notable fragment ions at m/z 213 and m/z 156, providing further evidence for the proposed structure. ekb.eg The fragmentation process typically involves the cleavage of the molecule at its weakest bonds, allowing for the identification of stable fragments that are characteristic of the parent structure.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(pyridin-2-yl)acetamide |

| N-(Phenylsulfonyl)-2-(pyridin-4-ylamino) acetamide |

Computational and Theoretical Investigations

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level.

Computational studies on derivatives of 2-(pyridin-2-ylamino)acetamide have been instrumental in identifying potential binding sites and modes of interaction with various biological targets. For instance, in the investigation of N-(1H-benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide, a derivative, in silico tools were used to design and evaluate its potential as an antidiabetic agent. researchgate.netresearchgate.net The process involves preparing the 3D structures of the ligand and the target protein for docking simulations. researchgate.net

These simulations can predict the binding affinity and the specific amino acid residues involved in the interaction. For example, docking studies of 2-aminobenzimidazole (B67599) derivatives, including the this compound moiety, were performed against targets like dipeptidyl peptidase-4 (DPP4), a key enzyme in glucose metabolism. researchgate.netresearchgate.net The results of these studies help in understanding how modifications to the parent compound can enhance its binding to the target, a critical step in designing more potent inhibitors.

Molecular docking simulations provide a detailed analysis of the non-covalent interactions between a ligand, such as a this compound derivative, and its protein target. These interactions primarily include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In a study involving N-(1H-benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide, docking simulations were carried out to understand its binding with protein targets. researchgate.net The analysis of the docked pose reveals the key interactions that stabilize the ligand-protein complex. For example, the pyridin-2-ylamino group can act as a hydrogen bond donor or acceptor, forming crucial connections with the amino acid residues in the active site of the target protein. The acetamide (B32628) linker provides flexibility, allowing the molecule to adopt a favorable conformation for binding. vulcanchem.com

The binding affinity is often quantified by a docking score, which estimates the free energy of binding. A lower docking score generally indicates a more stable complex and a higher binding affinity. For instance, in the evaluation of novel 2-aminobenzimidazole derivatives, the docking scores were used to rank the compounds based on their predicted binding affinity to the target receptors. researchgate.net

| Derivative | Target Protein | Docking Score (Example) | Key Interacting Residues (Example) |

| N-(1H-benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide | DPP4 | -8.5 kcal/mol | Tyr547, Ser630, His740 |

| This compound analog | Alpha-glucosidase | -7.9 kcal/mol | Asp215, Glu277, Asp352 |

Note: The data in this table is illustrative and based on typical findings from molecular docking studies of similar compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in the early stages of drug development. nih.gov These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested in its synthesis and testing. nih.gov

For derivatives of this compound, various ADME parameters are evaluated using specialized software. researchgate.net These parameters include:

Aqueous Solubility: This property affects the absorption of the drug.

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the BBB, which is crucial for drugs targeting the central nervous system.

Hepatotoxicity: Assesses the potential for the compound to cause liver damage.

Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of the compound to interfere with the metabolism of other drugs.

Human Intestinal Absorption (HIA): Estimates the percentage of the drug absorbed from the gut into the bloodstream.

In a study on 2-aminobenzimidazole derivatives, ADME properties were evaluated to filter the designed compounds. researchgate.net This screening helps in selecting candidates with favorable pharmacokinetic profiles for further development. researchgate.net

| ADME Parameter | Predicted Value (Example for a derivative) | Implication |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| BBB Penetration | Low | Unlikely to cause CNS side effects |

| Hepatotoxicity | Low risk | Safe for the liver |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Human Intestinal Absorption | >80% | Good oral bioavailability |

Note: The data in this table is illustrative and based on typical predictions from in silico ADME studies.

Computational Screening Methodologies

Computational screening methodologies are employed to rapidly assess large libraries of virtual compounds for their potential biological activity against a specific target.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. researchgate.net The output of PASS is a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). researchgate.net

PASS has been utilized in the study of this compound derivatives to explore their potential therapeutic applications. researchgate.net For example, in the investigation of N-(1H-benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide, PASS was used to screen for various biological activities. researchgate.netresearchgate.net A high Pa value for a particular activity suggests that the compound is likely to exhibit that biological effect, warranting further experimental investigation. researchgate.net This approach allows for the identification of novel therapeutic uses for existing compounds and the rational design of new drug candidates with desired biological activities. researchgate.net

| Predicted Biological Activity | Pa (Probability of being Active) | Pi (Probability of being Inactive) |

| Antidiabetic | 0.850 | 0.005 |

| Anti-inflammatory | 0.780 | 0.012 |

| Kinase Inhibitor | 0.750 | 0.020 |

| Antineoplastic | 0.690 | 0.035 |

Note: The data in this table is illustrative and based on typical PASS predictions for compounds with similar structural features.

Biological Activity and Pharmacological Research Excluding Clinical Human Trials, Dosage, Safety, and Adverse Effect Profiles

Enzyme Inhibition Studies

The ability of 2-(pyridin-2-ylamino)acetamide derivatives to inhibit specific enzymes has been a significant area of investigation, particularly in the context of metabolic and cell cycle regulation.

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govtandfonline.com Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. tandfonline.comgoogle.com While direct inhibitory data for this compound on DPP-4 is not extensively documented in publicly available research, studies on structurally related compounds highlight the potential of the pyridin-2-ylamino acetamide (B32628) moiety for DPP-4 inhibition.

For instance, research into 2-aminobenzimidazole (B67599) derivatives identified N-(1H-benzimidazol-2-yl)-2-(pyridin-2-ylamino) acetamide (compound 3f) as a potential DPP-4 inhibitor through in silico docking studies. vu.lt These computational analyses suggest a favorable interaction between the compound and the active site of the DPP-4 enzyme. vu.lt Further experimental validation is necessary to quantify the inhibitory potency (e.g., IC50 value) of this specific analogue.

The broader class of DPP-4 inhibitors includes various chemical scaffolds, with research focusing on identifying potent and selective agents. nih.govresearchgate.net The exploration of aminomethyl-pyridine compounds has indicated that the positioning of the aminomethyl group on the pyridine (B92270) ring influences DPP-4 inhibitory efficacy. nih.gov

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle, and their dysregulation is frequently observed in various cancers. google.com Consequently, the development of selective CDK4 and CDK6 inhibitors is a major focus in oncology research. nih.govacs.org Analogues of this compound, particularly those with a pyrido[2,3-d]pyrimidine (B1209978) core, have emerged as potent inhibitors of these kinases.

A notable analogue, 8-Cyclopentyl-7-oxo-2-(pyridin-2-ylamino)-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has been synthesized and identified as a CDK4 inhibitor. nih.govacs.org This class of compounds is designed to be highly specific for CDK4 and CDK6. nih.govacs.org For example, the well-studied CDK4/6 inhibitor, PD-0332991, which shares the pyrido[2,3-d]pyrimidine scaffold, demonstrates high potency with IC50 values of 0.011 µM for CDK4 and 0.015 µM for CDK6. nih.govacs.org Another potent inhibitor from this class, compound 7x, showed an IC50 of 3.87 nM against CDK4. nih.gov The inhibitory activity of these compounds is often evaluated against a panel of other kinases to ensure selectivity. nih.govacs.org

| Compound/Analogue | Target Kinase | IC50 | Reference |

| PD-0332991 (pyrido[2,3-d]pyrimidine derivative) | CDK4 | 11 nM | nih.govacs.org |

| PD-0332991 (pyrido[2,3-d]pyrimidine derivative) | CDK6 | 15 nM | nih.govacs.org |

| 7x (8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile) | CDK4 | 3.87 nM | nih.gov |

Antiproliferative and Antineoplastic Activity in Preclinical Research Models

The inhibition of CDKs by this compound analogues directly contributes to their antiproliferative effects. The pyrido[2,3-d]pyrimidinone-based compounds are being investigated for their potential in treating cancers characterized by uncontrolled cell proliferation. google.com Preclinical studies have demonstrated the efficacy of these compounds in various cancer cell lines and animal models.

For example, PD-0332991 has shown effectiveness in tissue culture models of colorectal cancer and mantle cell lymphoma. nih.govacs.org A series of 2-phenyl-N-(pyridin-2-yl)acetamides was investigated for antimycobacterial activity and cytotoxicity against the HepG2 liver cancer cell line. nih.gov Certain compounds within this series were further screened for their antiproliferative activity against human epithelial kidney cancer (A498), prostate cancer (PC-3), and glioblastoma (U-87MG) cell lines, revealing interesting activity that warrants further exploration. nih.gov

Pyridine-substituted thiazole (B1198619) hybrids have also been synthesized and evaluated for their cytotoxic effects against several cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). mdpi.com The antiproliferative potential of these compounds is often attributed to the specific substitutions on the thiazole and pyridine rings. mdpi.com

| Analogue Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Pyrido[2,3-d]pyrimidine derivatives | Colorectal cancer, Mantle cell lymphoma | Efficacy in tissue culture models | nih.govacs.org |

| 2-Phenyl-N-(pyridin-2-yl)acetamides | A498, PC-3, U-87MG | Interesting antiproliferative activity | nih.gov |

| Pyridine-substituted thiazole hybrids | HepG2, Hep-2, PC3, MCF-7 | Cytotoxic effects | mdpi.com |

Investigation of Anti-inflammatory Potential

Research has also extended to the anti-inflammatory potential of compounds structurally related to this compound. A patent for 2-(2′-pyridyl) pyrido[2,3-d]pyrimidinones suggests their utility in treating inflammation and inflammatory diseases like rheumatoid arthritis. google.com

Studies on a series of pyrimidine (B1678525) derivatives, which share a core heterocyclic structure, have shown varying degrees of anti-inflammatory activity in a carrageenan-induced paw edema model in rats. researchgate.netniscpr.res.in For example, compounds 10 and 14 from one study exhibited 40% and 39% anti-inflammatory activity, respectively, at a dose of 100 mg/kg. researchgate.netniscpr.res.in While these are not direct analogues of this compound, the findings suggest that the broader class of pyridine and pyrimidine-containing compounds warrants investigation for anti-inflammatory effects.

| Compound Class | Preclinical Model | Key Findings | Reference |

| Pyrimidine derivatives | Carrageenan-induced rat paw edema | Moderate anti-inflammatory activity observed | researchgate.netniscpr.res.in |

| Pyrido[2,3-d]pyrimidinones | Not specified in preclinical models | Patented for potential use in inflammatory diseases | google.com |

Research into Anti-infective Agent Characteristics

The potential of this compound analogues as anti-infective agents has been explored in a limited number of preclinical studies. A patent for 2-(2′-pyridyl) pyrido[2,3-d]pyrimidinones claims their utility as anti-infective agents against a range of pathogens, including fungi, protozoan parasites such as Plasmodium falciparum, and both DNA and RNA viruses like herpes simplex virus (HSV). google.com

More specific research on a series of 2-phenyl-N-(pyridin-2-yl)acetamides investigated their antimycobacterial activity. nih.gov One compound from this series demonstrated promising activity against Mycobacterium tuberculosis H37Ra with a minimum inhibitory concentration (MIC) of 15.625 µg/mL (56.26 µM). nih.gov This highlights the potential for this chemical class in the development of new treatments for tuberculosis. nih.gov Additionally, these compounds were tested for antibacterial and antifungal properties against other clinically relevant pathogens. nih.gov

| Analogue Class | Pathogen(s) | Key Findings | Reference |

| Pyrido[2,3-d]pyrimidinones | Fungi, Plasmodium falciparum, DNA/RNA viruses | Patented for potential anti-infective utility | google.com |

| 2-Phenyl-N-(pyridin-2-yl)acetamides | Mycobacterium tuberculosis H37Ra | Promising antimycobacterial activity (MIC = 56.26 µM) | nih.gov |

Structure Activity Relationship Sar Studies

Systematic Analysis of Substituent Effects on Biological Potency of Derivatives

Systematic analysis of substituent effects on the biological potency of 2-(pyridin-2-ylamino)acetamide derivatives has been a key area of research. These studies involve modifying the core structure at various positions and evaluating the resulting changes in biological activity.

For instance, in the development of anticonvulsants, a series of 2-aryl-2-(pyridin-2-yl)acetamides were synthesized and evaluated. nih.gov The SAR trends indicated that the highest anticonvulsant activity was observed in derivatives with an unsubstituted phenyl ring or those with substituents at the ortho- and meta-positions of the phenyl ring. nih.gov

In another study focusing on cholinesterase inhibitors, derivatives of 2-amino-pyridine were synthesized. mdpi.com The replacement of an amino group with an amide group in one of the pyridine (B92270) amide derivatives led to a decrease in inhibitory potency against Electrophorus electricus acetylcholinesterase (EeAChE) but maintained activity against equine butyrylcholinesterase (eqBChE), resulting in a more selective BChE inhibitor. mdpi.com Among the pyridine amides studied, those with a phenyl or 4-phenoxybenzyl ring adjacent to the carbonyl group showed the most interesting inhibitory activity towards eqBChE. mdpi.com

Furthermore, research on inhibitors of the SLACK potassium channel, using 2-aryloxy-N-(pyrimidin-5-yl)acetamide as a scaffold, demonstrated that substitutions on the eastern phenyl ring were generally well-tolerated. mdpi.com Electron-withdrawing groups such as chloro, trifluoromethyl, and trifluoromethoxy at various positions resulted in potency similar to or better than the parent compound. mdpi.com Specifically, 2-chloro, 4-chloro, and 4-trifluoromethyl analogs showed the most significant improvement in potency. mdpi.com In contrast, methyl and methoxy (B1213986) analogs did not show superior potency. mdpi.com

The following table summarizes the effects of different substituents on the biological activity of this compound derivatives based on various studies.

| Core Scaffold | Substituent/Modification | Position of Substitution | Effect on Biological Activity | Target | Reference |

| 2-aryl-2-(pyridin-2-yl)acetamide | Unsubstituted phenyl | Aryl group | High anticonvulsant activity | Anticonvulsant | nih.gov |

| 2-aryl-2-(pyridin-2-yl)acetamide | Ortho- or meta-substituted phenyl | Aryl group | High anticonvulsant activity | Anticonvulsant | nih.gov |

| 2-amino-pyridine amide | Phenyl | Adjacent to carbonyl | Interesting inhibitory activity | eqBChE | mdpi.com |

| 2-amino-pyridine amide | 4-phenoxybenzyl | Adjacent to carbonyl | Interesting inhibitory activity | eqBChE | mdpi.com |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamide | 2-Chloro | Eastern phenyl ring | Improved potency | SLACK K+ channel | mdpi.com |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamide | 4-Chloro | Eastern phenyl ring | Improved potency | SLACK K+ channel | mdpi.com |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamide | 4-Trifluoromethyl | Eastern phenyl ring | Improved potency | SLACK K+ channel | mdpi.com |

Rational Design and Optimization Based on Computational and Experimental Findings

The rational design and optimization of this compound derivatives have been significantly advanced by combining computational modeling with experimental validation. This dual approach allows for a more targeted and efficient discovery of novel therapeutic agents.

One notable example is the development of inhibitors for the SH2 domain-containing inositol (B14025) 5'-phosphatase 2 (SHIP2), a target in type 2 diabetes. nih.gov Using in-silico ligand-based drug design (LBDD), novel 4-substituted 2-pyridin-2-ylamides were developed. nih.gov Among the synthesized compounds, N-[4-(4-chlorobenzyloxy)pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide (CPDA) was identified as a potent SHIP2 inhibitor. nih.gov This compound was found to enhance in vitro insulin (B600854) signaling and improve glucose metabolism in diabetic mice. nih.gov

In the pursuit of new cholinesterase inhibitors, a rational design strategy was employed starting from diamine derivatives to create 2-amino-pyrimidine or 2-amino-pyridine amide and carbamate (B1207046) derivatives. mdpi.com The design involved connecting a 2-amino-pyridine moiety to various aromatic groups via a flexible amino-alkyl linker. mdpi.com This approach aimed to create dual-binding site inhibitors that could interact with amino acids in the catalytic active site (CAS), peripheral anionic site (PAS), and mid-gorge cavities of the enzyme through π-π stacking and π-cation interactions, as suggested by in silico analyses. mdpi.com

Computational studies have also been instrumental in understanding the binding modes of these compounds. For instance, molecular docking simulations were used to investigate the interaction of a newly synthesized 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide ligand with the insulin-like growth factor 1 receptor (IGF-1R). nih.gov These theoretical studies, combined with experimental data, provide a comprehensive understanding of the structure-function relationships.

The following table presents examples of rationally designed this compound derivatives and their optimized properties.

| Compound Name | Design Strategy | Target | Key Findings | Reference |

| N-[4-(4-chlorobenzyloxy)pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide (CPDA) | In-silico ligand-based drug design (LBDD) | SHIP2 | Potent SHIP2 inhibitor, enhanced insulin signaling | nih.gov |

| 2-amino-pyridine amide derivatives | Rational design of dual-binding site inhibitors | Cholinesterases | Interaction with CAS, PAS, and mid-gorge cavities | mdpi.com |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Molecular docking simulations | IGF-1R | Predicted non-covalent interactions with the receptor | nih.gov |

Research Applications Beyond Direct Therapeutic Agents

Utilization as Chemical Probes for Studying Kinase Mechanism of Action

Although direct and extensive research on "2-(Pyridin-2-ylamino)acetamide" as a chemical probe for studying kinase mechanisms of action is not widely documented in publicly available literature, the broader class of 2-(acylamino)pyridines and related structures has been identified as a valuable scaffold for the development of such probes. These compounds are utilized to investigate the roles of specific kinases in cellular signaling cascades, validate them as potential drug targets, and understand the structural basis of kinase inhibition.

The core structure, featuring a pyridine (B92270) ring linked to an acetamide (B32628) group, provides a key hydrogen bond donor and acceptor motif that can interact with the hinge region of the kinase ATP-binding pocket. This interaction is a common feature of many kinase inhibitors and serves as a foundation for building more potent and selective molecules. By modifying the core scaffold, researchers can fine-tune the compound's affinity and selectivity for a particular kinase, transforming a general inhibitor into a precise chemical probe.

One area of active research involves the development of probes for understudied kinases, where such tools are essential for initial biological characterization. For instance, derivatives of the 2-(acylamino)pyridine scaffold have been explored as a starting point for creating chemical probes for RIO Kinase 2 (RIOK2), a kinase implicated in cancer. nih.govnih.gov While the parent compounds may not yet meet the stringent criteria for a chemical probe, they serve as the best available tools to begin dissecting RIOK2's function in vitro. nih.govnih.gov

Furthermore, the N-(4-anilino-2-pyridyl)acetamide scaffold has been successfully optimized to develop a potent and ligand-efficient probe for Activin Receptor-Like Kinase 1 (ALK1). This was achieved by systematically modifying the structure to enhance its potency in both enzymatic and cellular assays, as well as improving its pharmacokinetic properties. researchgate.net

The general approach involves synthesizing a library of derivatives based on the core "this compound" structure and screening them against a panel of kinases. This allows for the identification of structure-activity relationships (SAR), providing insights into how different chemical modifications affect binding affinity and selectivity. For example, studies on pyridylpyrimidinylaminophenyl amide derivatives have demonstrated how structural variations can lead to potent inhibition of kinases like c-Src. nih.govresearchgate.net

Detailed findings from studies on related structures are summarized in the table below, illustrating the potential of the broader chemical class as a source of kinase probes.

| Compound Class/Derivative | Target Kinase(s) | Key Findings |

| Naphthyl-pyridine based 2-(acylamino)pyridine | RIOK2 | Identified as a selective scaffold for developing RIOK2 chemical probes, with modifications improving cellular potency. nih.govnih.gov |

| N-(4-anilino-2-pyridyl)acetamide derivatives | ALK1 | Optimized to produce a ligand-efficient probe with high potency in both enzyme (4 nM) and cell (45 nM) assays. researchgate.net |

| Pyridylpyrimidinylaminophenyl amide derivatives | c-Src | A cyclic amide derivative exhibited an IC50 value comparable to the drug imatinib (B729) against c-Src kinase. nih.govresearchgate.net |

| Pyrrolopyridine-pyridone based inhibitors | Met kinase, Flt-3, VEGFR-2 | A conformationally constrained 2-pyridone analogue showed potent inhibition of Met kinase (IC50 = 1.8 nM) and other kinases. nih.gov |

| Pyridin-2-yl urea (B33335) inhibitors | ASK1 | Novel derivatives demonstrated high potency, with one compound showing an IC50 of 1.55 ± 0.27 nM against ASK1. mdpi.com |

These examples underscore the importance of the pyridin-2-ylamino moiety as a foundational element in the design of chemical probes for kinases. While "this compound" itself may be a simple starting point, its structural motifs are clearly relevant in the broader effort to develop sophisticated tools for kinase research. The insights gained from using these chemical probes are critical for advancing our understanding of kinase biology and for the development of next-generation therapeutics.

Future Research Directions for 2 Pyridin 2 Ylamino Acetamide and Analogues

Conceptualization and Design of Next-Generation Derivatives

The design of future derivatives of 2-(pyridin-2-yl)acetamide will be heavily guided by established structure-activity relationships (SAR) and the strategic introduction of diverse chemical moieties. A systematic approach to modifying the core scaffold is crucial for optimizing therapeutic potential.

One promising strategy involves the modification of the aryl group in 2-aryl-2-(pyridin-2-yl)acetamides. Previous research has shown that the nature and position of substituents on this phenyl ring significantly influence anticonvulsant activity. researchgate.net Future designs could explore a wider array of electron-donating and electron-withdrawing groups at various positions to fine-tune the electronic properties and steric profile of the molecule. Bioisosteric replacement of the phenyl ring with other aromatic systems, such as different heterocycles, could also lead to novel compounds with improved activity or selectivity. researchgate.net

Another avenue for derivatization is the acetamide (B32628) group. The primary amide is a key feature, but modifications could yield compounds with altered pharmacokinetic properties. For instance, the synthesis of N-substituted acetamide derivatives has been successful in identifying potent antagonists for targets like the P2Y14 receptor. nih.gov This suggests that exploring a range of substituents on the amide nitrogen could be a fruitful strategy for developing analogues with novel biological activities.

Furthermore, inspiration can be drawn from the design of related structures, such as pyridine (B92270) variants of benzoyl-phenoxy-acetamide. In these analogues, the introduction of pyridine moieties was shown to improve chemopharmacological properties, including water solubility and predicted central nervous system (CNS) penetration. nih.govnih.gov Applying similar principles to the 2-(pyridin-2-yl)acetamide scaffold could lead to derivatives with enhanced bioavailability and the ability to cross the blood-brain barrier, which is particularly relevant for neurological targets.

The following table outlines potential design strategies for next-generation 2-(pyridin-2-yl)acetamide derivatives:

Table 1: Design Strategies for Next-Generation 2-(Pyridin-2-yl)acetamide Derivatives| Scaffold Region | Modification Strategy | Rationale |

|---|---|---|

| Aryl Group | Introduction of diverse substituents (electron-donating/withdrawing) | Fine-tune electronic and steric properties to enhance target binding. |

| Aryl Group | Bioisosteric replacement with other (hetero)aromatic systems | Explore new chemical space and potentially improve selectivity and pharmacokinetic properties. |

| Acetamide Nitrogen | Introduction of a variety of substituents (N-alkylation, N-arylation) | Modulate hydrogen bonding capacity and explore new interactions with biological targets. |

| Pyridine Ring | Substitution at various positions | Alter the basicity and steric hindrance to optimize target engagement and metabolic stability. |

| Linker | Modification of the methylene (B1212753) bridge between the pyridine and acetamide | Investigate the impact of conformational rigidity or flexibility on biological activity. |

Identification and Exploration of Novel Biological Targets

While initial research on 2-(pyridin-2-yl)acetamide analogues has focused on specific therapeutic areas, the structural motif holds potential for interacting with a broader range of biological targets. Future investigations should aim to systematically screen these compounds against diverse panels of enzymes and receptors to uncover new therapeutic applications.

Current research has identified several key biological targets for analogues of 2-(pyridin-2-yl)acetamide, as summarized in the table below:

Table 2: Identified Biological Targets for 2-(Pyridin-2-yl)acetamide Analogues| Biological Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| Voltage-gated sodium channels | Epilepsy | Inhibition of these channels contributes to the anticonvulsant activity of 2-aryl-2-(pyridin-2-yl)acetamides. | researchgate.net |

| SLACK potassium channels | Epilepsy | 2-Aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have been identified as inhibitors. | mdpi.com |

| α-glucosidase | Diabetes | Certain 2-oxo-N-(pyridine-3-yl) acetamide derivatives have shown inhibitory activity against this enzyme. | researchgate.net |

| P2Y14 receptor | Inflammatory Diseases | N-substituted acetamide derivatives have been developed as potent antagonists. | nih.gov |

| Factor VIIa | Coagulation Disorders | N-phenyl-2-(phenyl-amino) acetamide derivatives have shown potential as inhibitors. | ijper.org |

Building on this, future research could explore other ion channels, given the demonstrated activity on sodium and potassium channels. A broader screening against various ion channel subtypes could reveal novel and more selective modulators.

The pyridine and acetamide moieties are common features in many pharmacologically active compounds, suggesting that derivatives of 2-(pyridin-2-yl)acetamide could interact with a wide array of protein families. For instance, kinase inhibitors often feature similar heterocyclic scaffolds. Screening against a panel of kinases could uncover potential anticancer agents. Indeed, various pyridine derivatives have shown antiproliferative activity. mdpi.com

Furthermore, the observation of antibacterial and antioxidant properties in some pyridine-acetamide hybrids suggests that these compounds could be developed as anti-infective or cytoprotective agents. researchgate.net A systematic evaluation of their activity against a range of bacterial and fungal strains, as well as their ability to mitigate oxidative stress, is warranted.

The potential for these compounds to act as cholinesterase inhibitors for the treatment of Alzheimer's disease has also been suggested, based on the activity of related pyrimidine (B1678525) and pyridine derivatives. acs.org This represents another exciting avenue for future investigation.

Integration of Advanced Synthetic Methodologies for Enhanced Diversity

To fully explore the therapeutic potential of the 2-(pyridin-2-yl)acetamide scaffold, the development of advanced and efficient synthetic methodologies is essential. These methods should allow for the rapid generation of diverse libraries of analogues for biological screening.

Traditional synthetic routes can be built upon to introduce greater molecular diversity. For example, the established pathway for synthesizing 2-aryl-2-pyridilacetonitriles, key intermediates, can be adapted to incorporate a wider range of substituted aryl groups and pyridine analogues. researchgate.net

The Schotten-Baumann reaction, which has been used to synthesize N-phenyl-2-(phenyl-amino) acetamide derivatives, offers a versatile method for creating a variety of amide analogues by using different substituted anilines and acyl chlorides. ijper.org Similarly, the synthesis of pyridine-acetamide hybrids through the acylation of pyridinylamines with chloroacetyl chloride, followed by reaction with various secondary amines, provides a straightforward approach to generating libraries of compounds with diverse amine substituents. researchgate.net

Modern synthetic techniques can also be employed to enhance efficiency and access novel chemical space. For instance, microwave-assisted synthesis has been shown to accelerate the preparation of 5-substituted pyridine-2-carboxamides under solvent-free conditions, offering a greener and faster alternative to conventional heating. researchgate.net

The development of green synthetic protocols, such as the use of heterogeneous catalysts like Al2O3 for the synthesis of N-(pyridin-2-yl)imidates, is another important direction. mdpi.com Such methods reduce the environmental impact of chemical synthesis and can offer improved yields and selectivity.

Future synthetic efforts could also focus on late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. This approach allows for the rapid diversification of a common intermediate, which is highly advantageous for structure-activity relationship studies.

Advanced Computational Modeling for Predictive Optimization

Advanced computational modeling is an indispensable tool for the rational design and optimization of 2-(pyridin-2-yl)acetamide analogues. In silico techniques can predict the properties and biological activities of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.

Molecular docking is a powerful technique for predicting the binding mode and affinity of a ligand to its target protein. This method can be used to understand the key interactions between 2-(pyridin-2-yl)acetamide derivatives and their biological targets at the molecular level. For example, docking studies can help to rationalize observed SAR data and guide the design of new analogues with improved binding.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. jchemlett.com These models can then be used to predict the activity of new, unsynthesized analogues.

Computational tools are also available to predict the pharmacokinetic properties of drug candidates. The CNS Multiparameter Optimization (CNS-MPO) algorithm, for instance, uses several physicochemical properties to predict the likelihood of a compound penetrating the central nervous system. nih.govnih.gov This is particularly useful for the design of drugs targeting neurological disorders.

The table below summarizes some of the key computational tools and their applications in the optimization of 2-(pyridin-2-yl)acetamide analogues.

Table 3: Advanced Computational Modeling for Predictive Optimization| Computational Tool | Application | Predicted Parameters | Reference |

|---|---|---|---|

| Molecular Docking | Elucidate ligand-receptor interactions and predict binding affinity. | Binding mode, binding energy, key interacting residues. | |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | IC50, EC50, and other measures of biological activity. | jchemlett.com |

| CNS Multiparameter Optimization (CNS-MPO) | Predict the potential for a compound to cross the blood-brain barrier. | ClogP, ClogD, MW, TPSA, HBD, pKa. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-receptor complex over time. | Stability of binding, conformational changes. | jchemlett.com |

By integrating these advanced computational approaches with innovative synthetic strategies and comprehensive biological evaluation, future research on 2-(pyridin-2-yl)acetamide and its analogues is well-positioned to deliver novel therapeutic agents for a range of diseases.

Q & A

Basic: What are the standard synthetic routes for 2-(Pyridin-2-ylamino)acetamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves coupling pyridin-2-amine with activated acetylating agents. A common method utilizes phenylacetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under inert conditions. Reaction parameters such as temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios significantly impact yield and purity. Monitoring via thin-layer chromatography (TLC) is critical to track reaction progression and minimize byproducts . Post-synthesis purification often employs column chromatography or recrystallization.

Advanced: How can computational modeling be integrated into the design of novel derivatives to predict reactivity or biological activity?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict electronic properties, reaction pathways, and transition states for derivatives. Computational tools like molecular docking or molecular dynamics simulations enable virtual screening of binding affinities to biological targets (e.g., enzymes or receptors). For instance, the pyridine ring’s electron-deficient nature and the acetamide group’s hydrogen-bonding capacity can be modeled to optimize interactions with active sites. Feedback loops integrating experimental data (e.g., kinetic studies) refine computational predictions, accelerating lead compound identification .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: The pyridine ring protons (δ 7.5–8.5 ppm) and acetamide NH/CH₃ groups (δ 2.0–3.5 ppm) are diagnostic.

- ¹³C NMR: Carbonyl (δ 165–175 ppm) and pyridine carbons (δ 120–150 ppm) confirm structural integrity.

Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula.

Infrared (IR): Stretching bands for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) are critical. Cross-validation with elemental analysis ensures purity .

Advanced: How should researchers address contradictions in biological activity data across studies involving derivatives?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature), cell lines, or compound purity. To resolve contradictions:

Reproducibility Checks: Replicate experiments under standardized conditions.

Purity Validation: Use high-performance liquid chromatography (HPLC) to confirm >95% purity.

Control Experiments: Test for off-target effects using knockout models or competitive binding assays.

Meta-Analysis: Compare datasets across studies to identify confounding variables (e.g., solvent effects in in vitro assays) .

Basic: What functional groups in this compound dictate its reactivity, and how can these be exploited in derivatization?

The pyridine ring enables π-π stacking and coordination with metal catalysts, while the acetamide group participates in hydrogen bonding and nucleophilic acyl substitution. Strategic modifications include:

- Pyridine Functionalization: Electrophilic substitution at the 4-position using halogens or nitro groups.

- Amide Derivatization: Alkylation or acylation of the NH group to alter lipophilicity or bioactivity.

These groups also facilitate conjugation with fluorescent tags or biotin for mechanistic studies .

Advanced: What strategies optimize multi-step syntheses of complex analogs to minimize side reactions?

Stepwise Protection/Deprotection: Temporarily block reactive sites (e.g., pyridine N-oxide formation) during intermediate steps .

Catalytic Optimization: Use palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity.

Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

In Situ Monitoring: Real-time techniques like ReactIR track transient species and adjust conditions dynamically .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

The compound is hygroscopic and prone to hydrolysis in aqueous media. Store under inert gas (argon) at –20°C in amber vials. In solution, avoid prolonged exposure to light or acidic/basic conditions (>pH 9 or <pH 4) to prevent degradation. Pre-formulation studies (e.g., accelerated stability testing) are recommended for long-term storage .

Advanced: How can researchers elucidate the mechanism of action for derivatives targeting neurological pathways?

Target Identification: Use affinity chromatography or photoaffinity labeling to isolate binding proteins.

Kinetic Studies: Measure inhibition constants (Kᵢ) and IC₅₀ values via enzyme-linked assays (e.g., acetylcholinesterase inhibition).

In Silico Profiling: Map structure-activity relationships (SAR) to predict blood-brain barrier (BBB) penetration using logP and topological polar surface area (TPSA) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.